molecular formula C18H16BrN3O2S3 B12050475 N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 477313-74-9

N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B12050475
CAS No.: 477313-74-9
M. Wt: 482.4 g/mol
InChI Key: SQJMPTZTFBDZCL-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based acetamide derivative characterized by a 3-bromophenyl group and a 4-methoxybenzylthio substituent. Its molecular framework combines a 1,3,4-thiadiazole core with dual thioether linkages, making it structurally distinct yet comparable to analogs in terms of substituent-driven physicochemical and biological properties . This compound shares structural motifs with antimicrobial, antitumor, and kinase-inhibiting agents, as evidenced by related derivatives in the literature.

Properties

CAS No.

477313-74-9

Molecular Formula

C18H16BrN3O2S3

Molecular Weight

482.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H16BrN3O2S3/c1-24-15-7-5-12(6-8-15)10-25-17-21-22-18(27-17)26-11-16(23)20-14-4-2-3-13(19)9-14/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

SQJMPTZTFBDZCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Substitution Reactions:

    Acetamide Formation: The final step involves the reaction of the intermediate with 3-bromophenylacetic acid or its derivatives to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Research indicates that compounds containing thiadiazole moieties, including N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide, exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through specific molecular pathways.
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of enzymes such as carbonic anhydrase, which is crucial in various physiological processes.

Synthesis Pathways

The synthesis of N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves several steps:

  • Preparation of Thiadiazole Derivative : Starting from appropriate thiadiazole precursors.
  • Thioether Formation : Reaction with methoxybenzyl chloride to introduce the methoxybenzylthio group.
  • Final Acetylation : The final step involves acylation to form the acetamide structure.

Case Studies and Research Findings

Recent studies have focused on the interactions of N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide with various biological targets:

  • Anticancer Mechanisms : Research has shown that the compound can induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Efficacy : Laboratory tests demonstrated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.
  • Enzyme Interaction Studies : Investigations into its role as a carbonic anhydrase inhibitor revealed potential therapeutic applications in treating conditions like glaucoma and edema.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide likely involves interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism.

    Receptor Binding: It may bind to specific receptors, leading to changes in cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features can be compared to derivatives with variations in:

  • Aryl groups on the acetamide moiety (e.g., bromophenyl vs. chlorophenyl or nitrophenyl).
  • Thioether substituents on the thiadiazole ring (e.g., 4-methoxybenzyl vs. benzyl or alkyl chains).
Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents (Thiadiazole/Acetamide) Melting Point (°C) Yield (%) Key References
N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (Target) 4-Methoxybenzyl / 3-Bromophenyl Not reported Not reported
N-(2-Bromophenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide Benzyl / 2-Bromophenyl Not reported Not reported
N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide 4-Methoxybenzyl / 3,4-Dichlorophenyl Not reported Not reported
N-(5-((3,5-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-...acetamide (15o) 3,5-Dichlorobenzyl / Quinazolinyl Not reported Not reported
2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (Compound 3) 4-Chlorobenzyl / 4-Nitrophenyl Not reported Not reported

Notes:

  • The 4-methoxybenzylthio group in the target compound introduces electron-donating properties, contrasting with electron-withdrawing groups (e.g., chloro, nitro) in analogs like 15o and Compound 3 .
  • The 3-bromophenyl group on the acetamide moiety may enhance steric bulk compared to smaller substituents (e.g., methyl or methoxy).
Antitumor Activity
  • Compound 15o (): Exhibited potent antiproliferative activity against PC-3 prostate cancer cells (IC50 = 1.96 µM), attributed to its 3,5-dichlorobenzylthio group, which enhances lipophilicity and target binding .
  • Compounds 3 and 8 (): Induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). Their nitrophenyl groups likely facilitate π-π interactions with kinase active sites .
  • Target Compound: No direct activity data are reported, but the 4-methoxybenzylthio group may reduce cytotoxicity compared to chloro analogs, as methoxy groups often decrease membrane permeability.
Antimicrobial Activity
  • Compound 5c (): Showed moderate antimicrobial activity with a 4-methylbenzylthio substituent, highlighting the role of alkyl/aryl groups in modulating efficacy .
  • Benzofuran-oxadiazole analogs (): Demonstrated potent antimicrobial effects, suggesting that heterocyclic cores (e.g., oxadiazole vs. thiadiazole) significantly influence activity .

Mechanistic and Molecular Docking Insights

  • Akt Inhibition (): Compounds with nitrophenyl groups (e.g., Compound 3) formed salt bridges and H-bonds with Akt’s catalytic site, a mechanism less likely with the target’s methoxy group .
  • Thiadiazole-Thioacetamide Scaffold : Common in kinase inhibitors and antiproliferative agents, this scaffold’s flexibility allows substituent-dependent activity modulation.

Physicochemical Properties

  • Melting Points : Analogs with bulkier substituents (e.g., naphthalen-1-ylmethyl in ) exhibit higher melting points (e.g., 465.65 g/mol molecular weight) due to increased crystallinity .
  • Solubility : The target’s 4-methoxybenzyl group may improve solubility in polar solvents compared to chlorinated analogs, though direct data are lacking .

Biological Activity

N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structure, characterized by a thiadiazole ring, a bromophenyl group, and a methoxybenzylthio moiety, suggests significant biological activity. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.

Structural Overview

The compound's structure can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}BrN3_{3}OS2_{2}
  • Structural Features :
    • Thiadiazole ring
    • Bromophenyl group
    • Methoxybenzylthio moiety

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thiadiazole compounds possess IC50_{50} values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

CompoundCell LineIC50_{50} (µM)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideMCF-70.084 ± 0.020
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideA5490.034 ± 0.008

These findings suggest that N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide may exhibit similar or enhanced anticancer activity due to its structural components.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have reported that compounds containing thiadiazole rings show effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes.

The biological activity of N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is likely influenced by its ability to interact with specific biological targets:

  • Enzyme Inhibition : Thiadiazoles can inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with hormone receptors influencing cancer growth.
  • Oxidative Stress Induction : It may induce oxidative stress in cancer cells leading to apoptosis.

Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study published in Acta Pharmaceutica evaluated various thiadiazole derivatives for their anticancer properties. Among the tested compounds, several demonstrated promising cytotoxicity against MCF-7 and A549 cell lines. The study highlighted the potential of thiadiazole scaffolds in drug development for cancer treatment .

Study 2: Antimicrobial Properties of Thiadiazoles

Research focused on the antimicrobial activities of thiadiazole derivatives indicated that these compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study emphasized the structural importance of the thiadiazole ring in enhancing biological activity .

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